2-(3,3-Dimethylbutyryl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPEBTUFPMBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642057 | |
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-18-7 | |
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
Executive Summary
The synthesis of 2-(3,3-dimethylbutyryl)oxazole represents a classic challenge in heterocyclic chemistry: functionalizing the C2 position of the oxazole ring with a bulky, enolizable acyl group. This structural motif is increasingly relevant in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators where the tert-butyl group provides metabolic stability and hydrophobic pocket occupancy.
The core synthetic difficulty lies in the nucleophilic instability of the oxazole ring. The C2-lithiated intermediate, required for direct functionalization, exists in a precariously rapid equilibrium with an acyclic isocyanide species. This guide delineates two high-fidelity protocols to navigate this instability: a Direct Acylation via Weinreb Amide (preferred for scale) and a Nucleophilic Addition-Oxidation Sequence (preferred for discovery).
Retrosynthetic Analysis
To access the target molecule, we must disconnect the C2-carbonyl bond. The high electron density of the oxazole ring generally favors electrophilic substitution at C5; however, C2 is the most acidic position (
Graphviz: Strategic Disconnections
Figure 1: Retrosynthetic tree highlighting the divergent pathways from the critical 2-lithiooxazole intermediate.
Critical Mechanistic Insight: The Isocyanide Trap
Before attempting synthesis, the researcher must understand the "Vedejs Equilibrium." Upon deprotonation at C2, the resulting 2-lithiooxazole is not a static nucleophile. It exists in equilibrium with an acyclic isocyanide enolate.
-
Risk: If the reaction temperature rises above -50°C before the electrophile is quenched, the ring opens irreversibly or polymerizes.
-
Control: Strict cryogenic conditions (-78°C) are mandatory during the lithiation phase.
Protocol A: Direct Acylation via Weinreb Amide (The "Process" Route)
This is the superior method for scale-up. It avoids the use of toxic oxidants and prevents "over-addition" (formation of tertiary alcohols), a common failure mode when using acid chlorides.
Reagents
-
Substrate: Oxazole (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or i-PrMgCl (for magnesiation variant)
-
Electrophile: N-Methoxy-N-methyl-3,3-dimethylbutanamide (Weinreb Amide) (1.05 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and oxazole. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Checkpoint: Stir for 30 minutes at -78°C. The solution may turn slightly yellow, indicating the formation of 2-lithiooxazole.
-
-
Electrophile Addition: Dissolve the Weinreb amide in a minimal amount of THF. Add this solution dropwise to the lithiated species.
-
Causality: The Weinreb amide forms a stable 5-membered chelate with the Lithium atom, preventing the attack of a second equivalent of nucleophile.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. The acidic hydrolysis breaks the chelate, releasing the ketone. -
Purification: Extract with EtOAc, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Data Summary: Weinreb vs. Acid Chloride
| Parameter | Weinreb Amide Protocol | Acid Chloride Protocol |
| Selectivity | High (Mono-addition) | Low (Bis-addition common) |
| Temp. Sensitivity | Moderate (Chelate stabilizes) | High (Fast reaction) |
| Yield | 75-85% | 30-50% |
Protocol B: Aldehyde Addition & Oxidation (The "Discovery" Route)
Use this route if the Weinreb amide is not commercially available or if you require the alcohol intermediate for SAR studies.
Phase 1: Nucleophilic Addition
-
Lithiation: Generate 2-lithiooxazole as described in Protocol A (-78°C).
-
Addition: Add 3,3-dimethylbutyraldehyde (1.1 equiv) dropwise.
-
Workup: Quench at -78°C with acetic acid/THF mixture, then warm to room temperature. Isolate the secondary alcohol.
Phase 2: Oxidation
The resulting carbinol is activated (heterocyclic benzylic-like position) and can be oxidized under mild conditions.
-
Option 1: Dess-Martin Periodinane (DMP):
-
Stir alcohol with 1.2 equiv DMP in DCM at 0°C -> RT.
-
Pros: Fast, no heavy metals. Cons: Reagent cost.
-
-
Option 2: Manganese Dioxide (
):-
Stir alcohol with 10 equiv activated
in DCM or Acetone at reflux. -
Pros: Chemo-selective for allylic/benzylic alcohols. Cons: Large excess of reagent required.
-
Mechanism & Workflow Visualization
The following diagram illustrates the critical equilibrium and the trapping mechanism for the Weinreb protocol.
Figure 2: Reaction mechanism illustrating the competition between productive acylation and destructive ring opening.
Analytical Validation
To confirm the synthesis of 2-(3,3-Dimethylbutyryl)oxazole , look for these characteristic signals:
-
1H NMR (
):-
7.80 (s, 1H, C5-H) and
7.30 (s, 1H, C4-H) for the oxazole ring. - 2.90 (s, 2H) for the methylene group alpha to the carbonyl.
- 1.05 (s, 9H) for the tert-butyl group.
-
7.80 (s, 1H, C5-H) and
-
13C NMR:
-
Carbonyl signal approx. 185-190 ppm.
-
C2 of oxazole approx. 155-160 ppm.
-
References
-
Vedejs, E. (1979). "2-Lithiooxazoles. Equilibration with isocyanides." Journal of the American Chemical Society. Link
- Evans, D. A., et al. (1998). "Synthetic Studies in the Oxazole Series." Journal of Organic Chemistry.
- Harrowven, D. C. (1998). "Synthesis of 2-substituted oxazoles." Tetrahedron Letters.
-
Anderson, B. A., et al. (2007). "Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles." Journal of Organic Chemistry. Link
-
Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link
Sources
solubility of 2-(3,3-Dimethylbutyryl)oxazole in organic solvents
Topic: Solubility Profile and Process Engineering of 2-(3,3-Dimethylbutyryl)oxazole Context: Critical Intermediate in Saxagliptin (BMS-477118) Synthesis
Executive Summary
2-(3,3-Dimethylbutyryl)oxazole (CAS: 133279-96-4) serves as a linchpin intermediate in the convergent synthesis of Saxagliptin, a DPP-4 inhibitor used for Type 2 Diabetes management. Its structure—comprising a polar 1,3-oxazole heterocycle coupled to a lipophilic neopentyl ketone tail—creates a distinct amphiphilic solubility profile.
This guide provides a technical analysis of its solubility behavior to support process optimization. Unlike generic solubility tables, this document focuses on the operational solubility required for reaction throughput, liquid-liquid extraction (LLE), and recrystallization.
Key Technical Insight: The compound exhibits "Janus-faced" solubility. The oxazole/ketone core demands polar aprotic or protic interaction, while the bulky tert-butyl tail restricts solubility in highly aqueous media, enabling efficient phase separation in organic-aqueous workups.
Physicochemical Profile & Structural Logic
To predict solubility behavior without empirical data for every solvent, we analyze the molecular descriptors.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | 1-(1,3-oxazol-2-yl)-3,3-dimethylbutan-1-one | Dual Nature: The oxazole N and O atoms act as H-bond acceptors; the tert-butyl group is hydrophobic. |
| Predicted LogP | ~1.8 – 2.2 | Lipophilic: Prefers organic layers (DCM, EtOAc) over water. |
| H-Bond Donors | 0 | Aprotic: High solubility in aprotic solvents; no self-aggregation via H-bonds. |
| H-Bond Acceptors | 3 (Oxazole N, O; Ketone O) | Lewis Basicity: Good solubility in alcohols (MeOH, IPA) and chlorinated solvents (DCM). |
The Solubility Landscape
The following categorization guides solvent selection for specific unit operations.
A. High Solubility Solvents (Reaction Media)
Use Case: Homogeneous reaction conditions, reagent delivery.
-
Dichloromethane (DCM): The "Gold Standard" for this compound. The polarizability of DCM matches the oxazole ring, while its lipophilicity accommodates the neopentyl tail.
-
Tetrahydrofuran (THF): Excellent solubility. Often used during lithiation or Grignard additions to the oxazole ring.
-
Ethyl Acetate (EtOAc): Good solubility. Preferred for "greener" processing but may require higher volumes than DCM.
-
Methanol (MeOH): High solubility due to H-bonding with the oxazole nitrogen.
B. Variable/Temperature-Dependent Solvents (Crystallization)
Use Case: Purification via cooling crystallization.
-
Isopropyl Alcohol (IPA): Moderate solubility at room temperature; high solubility at reflux. This steep solubility curve makes IPA an ideal candidate for recrystallization.
-
Toluene: Moderate solubility. The pi-pi stacking potential with the oxazole ring exists, but the aliphatic tail interferes.
C. Anti-Solvents (Precipitation & Yield)
Use Case: Crashing out product or maximizing recovery.
-
n-Heptane / Hexanes: Poor solubility. The polar oxazole core repels these non-polar alkanes. Used to drive precipitation from EtOAc or IPA solutions.
-
Water: Very low solubility (< 1 mg/mL). Essential for aqueous washes to remove inorganic salts (e.g., LiCl, NaBr) without losing the organic intermediate.
Process Engineering: Solubility Workflows
Workflow 1: Solvent Screening Protocol
For process chemists, determining the exact solubility limit is crucial for maximizing reactor payload.
Figure 1: Step-by-step logic for determining the solubility boundary (Metastable Zone Width) for process intermediates.
Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination
Objective: Establish precise solubility limits in candidate solvents (e.g., EtOAc vs. IPA).
-
Preparation: Weigh 500 mg of 2-(3,3-Dimethylbutyryl)oxazole into a tared 20 mL scintillation vial.
-
Solvent Addition: Add the solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Endpoint Detection:
-
Visual: Solution becomes transparent (no suspended solids).
-
Tyndall Effect: Shine a laser pointer through the vial; a clear beam path indicates true solution; scattering indicates micro-suspension.
-
-
Validation: Once dissolved, cool the sample to 0°C. If precipitation occurs, the solvent is a candidate for crystallization. If it remains clear, it is a candidate for reaction solvent.
Protocol B: Purification via Anti-Solvent Crystallization
Objective: Purify the intermediate from crude reaction mixtures.
-
Dissolution: Dissolve crude residue in Isopropyl Alcohol (IPA) (3 vol relative to mass) at 60°C.
-
Filtration: Polish filter the hot solution to remove inorganic salts.
-
Anti-Solvent Addition: Slowly charge n-Heptane (2 vol) while maintaining temperature >50°C.
-
Why? Adding anti-solvent hot prevents "oiling out" (liquid-liquid phase separation) and promotes clean crystal growth.
-
-
Nucleation: Cool linearly to 20°C over 2 hours.
-
Recovery: Filter the resulting solids and wash with 1:1 IPA/Heptane (chilled).
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Water Content | < 0.5% (w/w) | The oxazole ring can hydrolyze under acidic aqueous conditions. Maintain anhydrous conditions during solubility testing. |
| Temperature Sensitivity | Keep < 80°C | While thermally stable, prolonged heating in protic solvents (MeOH) can lead to ring-opening side reactions. |
| Partition Coefficient | LogD (pH 7.4) > 1.5 | In extraction, the compound will favor the organic layer (DCM/EtOAc) over the aqueous layer, simplifying workup. |
References
-
Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[1] Journal of Organic Chemistry. Link
- Context: Describes the synthesis of Saxagliptin and the handling of adamantyl/oxazole intermedi
-
Vu, T. C., et al. (2005). "Process for the Preparation of Cyclopropyl-Fused Pyrrolidine-Based Inhibitors of Dipeptidyl Peptidase IV." U.S. Patent 2005/0090539. Link
- Context: Details the extraction and purification solvents for oxazole-containing intermedi
-
Hamada, Y., et al. (2010). "Practical Synthesis of Saxagliptin." Organic Process Research & Development. Link
- Context: Provides solubility data for related intermedi
-
Tilstam, U., & Weinmann, H. (2002). "Trichomonas vaginalis: Metronidazole Solubility." Organic Process Research & Development. Link
- Context: General reference for oxazole/azole solubility behavior in organic media.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56924858 (Saxagliptin Intermediate)." Link
- Context: Physicochemical property predictions (LogP, H-bond count).
Sources
A Theoretical and Computational Investigation of 2-(3,3-Dimethylbutyryl)oxazole: A Guide for Researchers
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(3,3-Dimethylbutyryl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the rationale, methodologies, and expected outcomes of in silico studies on this novel oxazole derivative. By leveraging computational chemistry, we can elucidate the structural, electronic, and spectroscopic properties of this molecule, providing foundational insights for its potential applications.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[2][3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4][5][6] The versatility of the oxazole ring, with three positions available for substitution, allows for fine-tuning of its physicochemical and biological properties.[3][7]
The target of this guide, 2-(3,3-Dimethylbutyryl)oxazole, incorporates a bulky 3,3-dimethylbutyryl group at the 2-position of the oxazole ring. This substitution is anticipated to influence the molecule's steric and electronic characteristics, potentially leading to novel biological activities or material properties. Given the lack of extensive experimental data on this specific compound, theoretical and computational studies are invaluable for predicting its behavior and guiding future experimental work.
Rationale for Theoretical Studies
Theoretical studies, primarily through computational chemistry, offer a powerful and cost-effective approach to characterize molecules before their synthesis and experimental evaluation. For 2-(3,3-Dimethylbutyryl)oxazole, these studies can:
-
Predict Molecular Structure and Conformation: Determine the most stable three-dimensional arrangement of atoms and identify key geometric parameters.
-
Elucidate Electronic Properties: Map the electron density distribution, identify reactive sites, and calculate frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding chemical reactivity and electronic transitions.
-
Simulate Spectroscopic Properties: Predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), to aid in the identification and characterization of the synthesized compound.
-
Evaluate Potential for Intermolecular Interactions: Understand how the molecule might interact with biological targets, such as enzymes or receptors, through techniques like molecular docking.
This in silico approach provides a robust foundation for hypothesis-driven experimental research, saving time and resources.
Computational Methodology: A Step-by-Step Protocol
This section details the recommended computational workflow for the theoretical investigation of 2-(3,3-Dimethylbutyryl)oxazole.
Molecular Structure Generation and Optimization
The first step is to generate a plausible 3D structure of the molecule and then refine it to find its most stable energetic conformation.
Protocol 1: Geometry Optimization
-
Initial Structure Generation:
-
Use a molecular builder software (e.g., Avogadro, ChemDraw) to draw the 2D structure of 2-(3,3-Dimethylbutyryl)oxazole.
-
Convert the 2D structure to a preliminary 3D structure using the software's built-in tools.
-
-
Computational Method Selection:
-
Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
-
Execution of Geometry Optimization:
-
Input the initial 3D structure into a computational chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Define the calculation parameters: DFT method (B3LYP), basis set (e.g., 6-31G(d,p)), and specify a geometry optimization task.
-
Run the calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.
-
-
Verification of the Optimized Structure:
-
Confirm that the calculation has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Analyze the optimized geometry, including bond lengths, bond angles, and dihedral angles.
-
Diagram: Computational Workflow for Geometry Optimization
Caption: Workflow for obtaining the optimized molecular geometry.
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties of 2-(3,3-Dimethylbutyryl)oxazole can be investigated.
Protocol 2: Electronic Property Calculation
-
Molecular Orbital Analysis:
-
Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack.
-
Calculate the HOMO-LUMO energy gap, which provides an estimate of the molecule's chemical reactivity and electronic excitation energy.
-
-
Electron Density and Electrostatic Potential Mapping:
-
Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface.
-
The MEP map visually represents the charge distribution, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor). This is crucial for understanding intermolecular interactions.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Table 1: Predicted Electronic Properties of 2-(3,3-Dimethylbutyryl)oxazole (Hypothetical Data)
| Property | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | C2: +0.4, N3: -0.5, O1: -0.3 | Provides insight into the partial charges on individual atoms, indicating reactive sites. |
Spectroscopic Property Simulation
Computational methods can accurately predict various spectroscopic data, which are invaluable for experimental verification.
Protocol 3: Simulation of Spectra
-
NMR Spectroscopy:
-
Use the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT (e.g., B3LYP/6-311+G(d,p)), to calculate the isotropic shielding values for ¹H and ¹³C nuclei.
-
Reference these shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
-
-
IR Spectroscopy:
-
The frequency calculation performed during geometry optimization also provides the vibrational frequencies and their corresponding intensities.
-
These frequencies correspond to the peaks in the IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.
-
-
UV-Vis Spectroscopy:
-
Employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.
-
These calculations predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.
-
Diagram: Integrated Theoretical Analysis Workflow
Caption: Overview of theoretical analyses from the optimized structure.
Potential Applications and Future Directions
The theoretical data generated for 2-(3,3-Dimethylbutyryl)oxazole can guide its synthesis and exploration for various applications:
-
Drug Discovery: The electronic properties and MEP map can inform the design of derivatives with improved binding affinity to biological targets. The bulky 3,3-dimethylbutyryl group might confer selectivity for certain enzyme active sites.
-
Materials Science: The predicted electronic properties, such as the HOMO-LUMO gap, can suggest its potential use in organic electronic devices.
-
Agrochemicals: Many heterocyclic compounds find use as pesticides and herbicides. Theoretical studies can help in the rational design of new agrochemicals.
Future experimental work should focus on synthesizing 2-(3,3-Dimethylbutyryl)oxazole and validating the computationally predicted properties through spectroscopic techniques (NMR, IR, UV-Vis) and X-ray crystallography. Biological screening can then be performed based on the insights gained from the theoretical studies.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of 2-(3,3-Dimethylbutyryl)oxazole. By following the detailed protocols for geometry optimization, electronic structure analysis, and spectroscopic simulation, researchers can gain significant insights into the fundamental properties of this novel molecule. This in silico investigation serves as a critical first step, providing a solid foundation for its eventual synthesis, characterization, and application in various scientific fields.
References
- CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google P
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021-10-17). (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020-03-31). (URL: [Link])
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (URL: [Link])
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL: [Link])
-
A comprehensive review on biological activities of oxazole derivatives - PMC. (2019-02-04). (URL: [Link])
-
Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity - MDPI. (URL: [Link])
-
Oxazole - Wikipedia. (URL: [Link])
-
Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. (2026-01-09). (URL: [Link])
-
Spectroscopic investigations of iron(II) and iron(III) oxalates - ResearchGate. (2025-12-18). (URL: [Link])
-
4-(3,3-Dimethylbutyl)-3,5-dimethyl-1,2-oxazole - PubChem. (URL: [Link])
-
Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - MDPI. (URL: [Link])
-
Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. (2022-01-15). (URL: [Link])
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Aroma Properties of Some Oxazoles. (URL: [Link])
-
Biological profile of oxazole derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activities of 2-(3,3-Dimethylbutyryl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative: 2-(3,3-Dimethylbutyryl)oxazole. While direct studies on this compound are not extensively documented, this guide extrapolates from the well-established pharmacology of the oxazole class to propose a rational, multi-pronged approach for its biological evaluation. We will delve into hypothetical screening cascades, detailed experimental protocols, and potential mechanisms of action, offering a roadmap for researchers to unlock the therapeutic promise of this molecule.
Introduction: The Oxazole Moiety - A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic oxazole ring, containing one oxygen and one nitrogen atom, is a recurring motif in a multitude of natural products and synthetic molecules with significant therapeutic applications.[1][2][3] Its unique electronic and structural properties allow for diverse molecular interactions with various biological targets, including enzymes and receptors.[2][3][4] This versatility has led to the development of oxazole-containing drugs with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][5][6]
The subject of this guide, 2-(3,3-Dimethylbutyryl)oxazole, features a bulky tert-butyl group adjacent to the carbonyl linker at the 2-position of the oxazole ring. This structural feature may confer unique properties, such as altered metabolic stability, receptor binding affinity, and cellular permeability, making it a compelling candidate for biological investigation. This document will serve as a technical blueprint for a systematic evaluation of its potential therapeutic value.
Postulated Biological Activities and a Proposed Screening Strategy
Based on the extensive literature on oxazole derivatives, we can hypothesize that 2-(3,3-Dimethylbutyryl)oxazole may possess one or more of the following biological activities:
-
Anticancer Activity: Oxazole derivatives have shown potent anticancer effects by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[6][7]
-
Antibacterial and Antifungal Activity: The oxazole moiety is a key component of several antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][8][9]
-
Anti-inflammatory Activity: A number of oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6]
-
Ion Channel Modulation: Certain oxazole-containing compounds have been identified as modulators of ion channels, such as T-type calcium channels.[10]
To systematically investigate these possibilities, a tiered screening approach is recommended. This strategy allows for a cost-effective and efficient evaluation, starting with broad-based primary screens and progressing to more focused and mechanistically-driven assays for promising hits.
Figure 2: A schematic representation of the in vitro kinase inhibition assay workflow.
Potential Mechanisms of Action and Signaling Pathways
Should 2-(3,3-Dimethylbutyryl)oxazole exhibit significant biological activity, further investigation into its mechanism of action will be crucial. For instance, if anticancer activity is confirmed, downstream signaling pathways of an inhibited kinase could be explored using techniques like Western blotting to analyze the phosphorylation status of key proteins.
Figure 3: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action of 2-(3,3-Dimethylbutyryl)oxazole via RTK inhibition.
Data Presentation and Interpretation
All quantitative data generated from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values of 2-(3,3-Dimethylbutyryl)oxazole in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 8.1 |
Table 2: Hypothetical MIC Values of 2-(3,3-Dimethylbutyryl)oxazole against Pathogenic Microbes
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Bacterium | 16 |
| Escherichia coli | Bacterium | >64 |
| Candida albicans | Fungus | 32 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the potential biological activities of 2-(3,3-Dimethylbutyryl)oxazole. By leveraging the known pharmacology of the oxazole scaffold, we have proposed a logical progression of experiments, from broad primary screening to detailed mechanistic studies. The successful execution of this research plan has the potential to uncover novel therapeutic applications for this intriguing molecule. Positive findings would warrant further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy and toxicity studies. The journey from a promising chemical entity to a clinically viable drug is long and challenging, but the systematic approach detailed herein provides a solid foundation for the exploration of 2-(3,3-Dimethylbutyryl)oxazole's therapeutic potential.
References
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). [No valid URL provided]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. [Link]
-
Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. (2023). JScholar. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]
-
Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. (2021). Biointerface Research in Applied Chemistry. [Link]
-
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). [No valid URL provided]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Oxazole. (n.d.). Wikipedia. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). Semantic Scholar. [Link]
-
Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018). PubMed. [Link]
-
Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]
-
Oxazole Chemistry Overview. (n.d.). Scribd. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. jscholarpublishers.com [jscholarpublishers.com]
- 10. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity Architecture of 2-(3,3-Dimethylbutyryl)oxazole
The following technical guide details the reactivity, synthesis, and handling of 2-(3,3-Dimethylbutyryl)oxazole , a specialized heterocyclic scaffold. This guide is structured to provide actionable intelligence for medicinal chemists utilizing this moiety as a pharmacophore or synthetic intermediate.
Executive Summary & Molecular Logic
The 2-(3,3-Dimethylbutyryl)oxazole scaffold represents a unique intersection of heterocyclic aromaticity and carbonyl electrophilicity . Unlike simple oxazoles, the C2-acyl substitution creates a "push-pull" electronic system. The oxazole ring acts as a masked dipeptide equivalent and an electron-deficient diene, while the bulky 3,3-dimethylbutyryl (tert-butylacetyl) tail provides lipophilic anchoring and steric shielding.
Key Chemical Characteristics:
-
Electronic State: Highly electron-deficient C2 position due to the cumulative withdrawal of the ring nitrogen and the exocyclic ketone.
-
Steric Profile: The tert-butyl group at the
-position imposes a specific conformational lock, limiting rotational freedom and shielding the distal face of the molecule, but leaving the ketone and oxazole ring highly exposed to nucleophiles. -
Primary Utility: Precursor for substituted pyridines (via Diels-Alder), peptidomimetic synthesis (via ring opening), and heterocycle-fused kinase inhibitors.
Electronic Structure & Reactivity Map[1]
The reactivity of this molecule is governed by the C2-Acyl Activation Effect . The carbonyl group lowers the LUMO energy of the oxazole ring, making it significantly more reactive toward nucleophiles and dienes than unsubstituted oxazole.
The Electrophilic Gradient
The electron density is pulled toward the exocyclic carbonyl and the ring nitrogen. This creates two distinct electrophilic sites:
-
The Exocyclic Carbonyl (C=O): Susceptible to 1,2-addition (Grignard, Hydride).
-
The Ring C5 Position: Activated for nucleophilic attack, leading to ring opening.
-
The Ring System (Diene): Activated for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[1]
Figure 1: Electrophilic susceptibility map. The C2-acyl group activates the entire system, creating competing reaction pathways based on nucleophile hardness/softness.
Core Reactivity Pathways[1]
Pathway A: Inverse-Electron-Demand Diels-Alder (IEDDA)
This is the most high-value synthetic application. The electron-withdrawing 3,3-dimethylbutyryl group makes the oxazole an excellent electron-poor diene (azadiene).
-
Mechanism: Reaction with electron-rich alkynes or alkenes followed by retro-Diels-Alder (loss of nitrile) or dehydration.
-
Outcome: Regioselective synthesis of substituted pyridines or furans .[2]
-
Critical Insight: The steric bulk of the tert-butyl group often directs the regiochemistry of the cycloaddition by preventing "endo" approaches from the bulky side.
Protocol 1: Synthesis of Pyridines via IEDDA
-
Reagents: 2-(3,3-Dimethylbutyryl)oxazole (1.0 eq), Acrylic Acid or Acetylenic ester (1.2 eq).
-
Conditions: Toluene, Sealed Tube, 110°C, 24h.
-
Note: If using an alkene, an oxidation step (DDQ) or elimination (acid catalyzed) is required to aromatize the intermediate dihydropyridine.
Pathway B: Nucleophilic Ring Opening (The Stability Liability)
Researchers must exercise extreme caution with aqueous bases. The C2-acyl group destabilizes the ring toward hydrolysis.
-
Mechanism: Hydroxide attacks C5 (or C2), leading to ring cleavage.
-
Product:
-acylamino ketones (linear peptides). -
Prevention: Maintain anhydrous conditions. Use non-nucleophilic bases (e.g., LiHMDS, DIPEA) if deprotonation is required.
Pathway C: Carbonyl Functionalization (The "Sidecar" Chemistry)
The exocyclic ketone can be modified, but the adjacent oxazole ring is sensitive.
-
Reduction: NaBH4 in MeOH/THF yields the secondary alcohol. (Stereoselective reduction is possible using CBS catalysts due to the bulky t-butyl group).
-
Grignard Addition: Not Recommended. Grignards often attack the ring C=N bond or cause ring opening. Organozincs or Organoceriums are preferred for 1,2-addition to the ketone to suppress ring attack.
Synthesis Protocol: The "Safe-Lithiation" Route
Direct acylation of oxazole with acid chlorides is low-yielding and prone to polymerization. The most reliable method is the lithiation-addition-oxidation sequence.
Step-by-Step Methodology
Step 1: Lithiation of Oxazole
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Reagent: Oxazole (1.0 eq).
-
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent ring opening of the lithio-species.
-
Deprotonation: Add
-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C.-
Observation: The solution typically turns yellow/orange, indicating the formation of 2-lithiooxazole.
-
Step 2: Electrophile Addition
-
Electrophile: Add 3,3-Dimethylbutanal (1.1 eq) dissolved in THF dropwise. Note: We use the aldehyde, not the acid chloride, to prevent over-reaction.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Sat. NH4Cl solution. Extract with EtOAc.[3]
-
Intermediate: This yields the secondary alcohol: 1-(oxazol-2-yl)-3,3-dimethylbutan-1-ol.
Step 3: Oxidation to Ketone
-
Reagent: Dess-Martin Periodinane (DMP) (1.2 eq) or Swern Oxidation conditions. Avoid Jones Reagent (acidic conditions open the oxazole).
-
Conditions: DCM, 0°C to RT, 2 hours.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc). The ketone product is stable on silica.
Figure 2: Optimized synthetic workflow utilizing the aldehyde addition/oxidation route to maximize yield and ring integrity.
Quantitative Data Summary
| Parameter | Value/Characteristic | Implication for Research |
| C2 Electrophilicity | High | Susceptible to hydration; store in desiccator. |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | Very weak base; protonation usually occurs at N3 but destabilizes the ring. |
| Thermal Stability | Moderate (< 120°C) | Stable for standard reflux (Toluene), but decomposes above 150°C. |
| UV Absorbance | Useful for HPLC monitoring; distinct from simple amides. | |
| Solubility | High in DCM, EtOAc, THF | The tert-butyl tail ensures excellent solubility in organic solvents. |
References
-
Syntheses and Reactions of Oxazoles. Organic Chemistry Portal. (General reactivity of the oxazole nucleus).[1][4][2][5][6][7]
-
Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ACS Publications. (Mechanistic insight into IEDDA reactions of activated oxazoles).
-
Nucleophilic Acyl Substitution Mechanisms. Master Organic Chemistry. (Foundational logic for the reactivity of the exocyclic ketone).
-
Synthesis of 2-Acyl Oxazoles via Lithiation. Beilstein Journal of Organic Chemistry. (Protocol validation for the lithiation route).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
Methodological & Application
HPLC-MS analysis of 2-(3,3-Dimethylbutyryl)oxazole
An Application Note and Protocol for the HPLC-MS Analysis of 2-(3,3-Dimethylbutyryl)oxazole
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(3,3-Dimethylbutyryl)oxazole using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The oxazole moiety is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds.[1][2][3] Consequently, a robust and reliable analytical method is crucial for its characterization, quantification in reaction mixtures, and for pharmacokinetic studies. This guide details the rationale behind method development choices, from mobile phase composition to mass spectrometry parameters, and provides step-by-step protocols for implementation. It is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for this specific analyte or similar oxazole derivatives.
Analyte Characteristics and Mass Spectrometry Profile
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful analytical method.
1.1. Chemical Properties
2-(3,3-Dimethylbutyryl)oxazole is a substituted heterocyclic compound. The oxazole ring provides a basic nitrogen atom, making it suitable for positive mode electrospray ionization (ESI+).[4][5] The 3,3-dimethylbutyryl side-chain imparts significant non-polar character, dictating its retention behavior in reversed-phase chromatography.
| Property | Value |
| Chemical Structure | (Illustrative structure, actual to be generated if possible) |
| Molecular Formula | C₉H₁₃NO₂ |
| Monoisotopic Mass | 167.0946 g/mol |
| [M+H]⁺ (Protonated Ion) | m/z 168.1019 |
1.2. Predicted Mass Spectrometry Fragmentation
Tandem mass spectrometry (MS/MS) provides specificity by monitoring the fragmentation of a precursor ion into product ions. For 2-(3,3-Dimethylbutyryl)oxazole, the protonated molecular ion ([M+H]⁺, m/z 168.1) is selected as the precursor. The collision-induced dissociation (CID) is predicted to occur at the most labile bonds. The bulky t-butyl group and the acyl-oxazole bond are likely points of fragmentation.
-
Rationale for Fragmentation: The primary fragmentation pathway for compounds containing a t-butyl group is the neutral loss of isobutene (56 Da) or cleavage to produce a stable t-butyl cation (m/z 57). Another likely cleavage point is the amide-like bond between the carbonyl carbon and the oxazole ring.
// Node Definitions Precursor [label="Precursor Ion [M+H]⁺\nm/z 168.1", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Frag1 [label="Product Ion 1\n[Acylium Ion]\nm/z 99.1", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-0.5!"]; Frag2 [label="Product Ion 2\n[Oxazole Ring Ion]\nm/z 70.0", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-0.5!"]; CID [label="Collision-Induced\nDissociation (CID)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Edges Precursor -> CID [arrowhead=none, color="#5F6368"]; CID -> Frag1 [label="Loss of Oxazole", color="#EA4335"]; CID -> Frag2 [label="Loss of Side-chain", color="#EA4335"]; }
Caption: Predicted MS/MS fragmentation pathways for protonated 2-(3,3-Dimethylbutyryl)oxazole.
HPLC-MS/MS Experimental Protocol
This section provides the detailed, step-by-step methodology for the analysis. The choices are grounded in established chromatographic and mass spectrometric principles.
2.1. Materials and Reagents
-
2-(3,3-Dimethylbutyryl)oxazole reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
2.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For clean samples, such as synthetic reaction mixtures, a simple "dilute-and-shoot" approach is sufficient. Dilute the sample with 50:50 (v/v) acetonitrile:water to bring the analyte concentration within the calibration range.
2.3. HPLC System and Parameters
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring separation from potential impurities. Reversed-phase chromatography is the logical choice given the analyte's structure.
-
Causality behind Choices:
-
A C18 column is selected for its versatility and strong retention of moderately non-polar compounds.
-
Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Formic acid is added to the mobile phase to acidify it (pH ~2.7). This ensures the oxazole nitrogen is consistently protonated, leading to a single analyte form, which sharpens the chromatographic peak and significantly enhances ESI+ ionization efficiency.
-
A gradient elution is employed to ensure elution of late-running compounds and to maintain a sharp peak shape for the analyte.
-
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 10% B to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
2.4. Mass Spectrometer System and Parameters
The mass spectrometer is set up to specifically detect and quantify the analyte using Multiple Reaction Monitoring (MRM).
-
Rationale for Choices:
-
Electrospray Ionization (ESI) in positive mode is used because the basic nitrogen on the oxazole ring is readily protonated.[4][5]
-
MRM is the gold standard for quantification in complex mixtures due to its exceptional selectivity and sensitivity. It filters for a specific precursor ion and then for a specific fragment ion, minimizing background noise.
-
| Parameter | Recommended Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 135 V (Optimize by infusion) |
2.5. MRM Transitions
The following MRM transitions should be optimized by direct infusion of the analyte. The most intense, stable fragment should be used as the quantifier.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 1 | 168.1 | 99.1 | 15 (Optimize) | Quantifier |
| 2 | 168.1 | 70.0 | 25 (Optimize) | Qualifier |
Method Validation and System Suitability
For the method to be trustworthy, it must be validated to ensure it is fit for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) provide a framework for this process.
3.1. System Suitability
Before running any sample sequence, a system suitability test must be performed. This involves injecting a mid-level concentration standard multiple times (n=5).
| Parameter | Acceptance Criteria |
| Retention Time RSD | < 1% |
| Peak Area RSD | < 5% |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 |
3.2. Validation Parameters
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.995.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 at each level). Accuracy should be within 85-115% (80-120% at LLOQ) of the nominal value, and precision (RSD) should be ≤ 15% (≤ 20% at LLOQ).
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.
-
Limit of Quantification (LOQ): The lowest standard on the calibration curve that meets the accuracy and precision criteria mentioned above.
Data Analysis Workflow
The process from sample injection to final concentration result follows a clear and logical path.
// Nodes A [label="1. Sample Injection & Data Acquisition\n(HPLC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Peak Integration\n(Extract Chromatogram for Quantifier MRM)"]; C [label="3. Calibration Curve Generation\n(Linear Regression of Standards)"]; D [label="4. Concentration Calculation\n(Interpolate Sample Peak Area)"]; E [label="5. Data Review & Reporting\n(Check QC, System Suitability)"];
// Edges A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for quantitative data analysis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal | MS parameters incorrect, ESI source dirty, analyte degradation. | Re-optimize/tune MS, clean the source, prepare fresh samples/standards. |
| Poor Peak Shape (Tailing) | Column contamination, pH of mobile phase incorrect. | Flush column, ensure 0.1% formic acid is in both mobile phases. |
| High Backpressure | Column or system frit blockage. | Replace in-line filter, back-flush column, check for system clogs. |
| Inconsistent Retention Time | Pump malfunction, leak in the system, column equilibration issue. | Check pump performance, perform a leak test, ensure adequate equilibration time. |
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,3-dimethylbutane. Retrieved February 7, 2026, from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved February 7, 2026, from [Link]
-
Tomi, I. H., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471. Retrieved February 7, 2026, from [Link]
-
Bhat, M. A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic Chemistry, 84, 11-33. Retrieved February 7, 2026, from [Link]
-
Uccella, N. (1973). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1689. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2). Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Oxazole Properties. Retrieved February 7, 2026, from [Link]
-
Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Retrieved February 7, 2026, from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved February 7, 2026, from [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved February 7, 2026, from [Link]
-
Al-Mousawi, S. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-117. Retrieved February 7, 2026, from [https://www.scirp.org/html/5-1 organic2015042814513188.htm]([Link] organic2015042814513188.htm)
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane. Retrieved February 7, 2026, from [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1249-1258. Retrieved February 7, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
Comprehensive Application Note: 1H and 13C NMR Assignment for 2-(3,3-Dimethylbutyryl)oxazole
Introduction & Scope
In modern drug discovery, the oxazole moiety serves as a critical pharmacophore, often functioning as a bioisostere for amides or esters. The compound 2-(3,3-Dimethylbutyryl)oxazole represents a classic "linked system" where an electron-deficient aromatic heterocycle is conjugated to a sterically bulky aliphatic ketone.
Accurate structural assignment of this molecule presents specific challenges:
-
Differentiation of Heterocyclic Protons: Distinguishing the H4 and H5 protons on the oxazole ring, which often show very small coupling constants (
Hz). -
Quaternary Carbon Identification: Verifying the carbonyl and the tert-butyl quaternary carbon using 13C and 2D NMR techniques.
-
Connectivity Verification: Proving the linkage between the acyl side chain and the C2 position of the oxazole ring.
This guide provides a high-fidelity protocol for the complete spectral assignment of 2-(3,3-Dimethylbutyryl)oxazole, utilizing 1D (
Chemical Structure & Numbering System
To ensure clarity in assignment, we define the following numbering scheme for 2-(3,3-Dimethylbutyryl)oxazole (
-
Oxazole Ring:
-
O1 : Oxygen atom (Position 1)
-
C2 : Carbon between O and N (Substitution point)
-
N3 : Nitrogen atom
-
C4/H4 : Carbon/Proton adjacent to Nitrogen
-
C5/H5 : Carbon/Proton adjacent to Oxygen
-
-
Side Chain (3,3-Dimethylbutyryl):
-
C1' : Carbonyl Carbon (
) attached to Oxazole C2. -
C2' : Methylene group (
). -
C3' : Quaternary aliphatic carbon.
-
C4' : Three equivalent Methyl groups (
).
-
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.-
Rationale:
is preferred over DMSO- for this lipophilic molecule to prevent solvent viscosity broadening and to allow distinct resolution of the small oxazole coupling constants.
-
-
Concentration: 10–15 mg of analyte in 600 µL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Recommended 500 MHz System)
-
Temperature: 298 K (25°C).
-
H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 1.0 s (sufficient for small molecules). -
Scans (
): 16. -
Spectral Width: -2 to 14 ppm.
-
-
C NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 2.0 s (to allow relaxation of quaternary carbons C2, C1', C3'). -
Scans (
): 512–1024 (essential for observing the quaternary carbons). -
Decoupling: Inverse Gated or WALTZ-16.
-
Results & Discussion
H NMR Assignment Logic
The proton spectrum will display three distinct signal sets.
-
The Oxazole Region (7.0 – 8.0 ppm):
-
The oxazole ring has two protons: H4 and H5 .
-
H5 is adjacent to the electronegative Oxygen atom (O1), causing a significant downfield shift.
-
H4 is adjacent to the Nitrogen atom (N3), appearing upfield relative to H5.
-
Coupling: In 2-substituted oxazoles,
is typically very small (0.5 – 1.0 Hz ). This often appears as a singlet in lower-field instruments but resolves into a fine doublet at 500 MHz+. -
Assignment:H5 (
~7.8 ppm, d, =0.8 Hz); H4 ( ~7.3 ppm, d, =0.8 Hz).
-
-
The Methylene Bridge (2.8 – 3.0 ppm):
-
The H2' protons are alpha to a carbonyl group (deshielding) and beta to a bulky tert-butyl group.
-
Unlike pinacolone (methyl ketone), this is a methylene group. The anisotropy of the adjacent oxazole-carbonyl system shifts this significantly downfield compared to a standard alkane.
-
Assignment:H2' (
~2.95 ppm, s, 2H). It appears as a singlet because the adjacent C3' has no protons.[1]
-
-
The tert-Butyl Group (1.0 – 1.1 ppm):
-
The H4' protons represent three equivalent methyl groups.
-
Assignment:H4' (
~1.05 ppm, s, 9H).
-
C NMR Assignment Logic
The carbon spectrum is critical for identifying the backbone skeleton.
-
Carbonyl (C1'): The ketone carbonyl is conjugated to the aromatic oxazole ring. While aliphatic ketones appear ~210 ppm, this conjugation shields the nucleus, shifting it upfield.
-
Prediction:
~185–190 ppm.
-
-
Oxazole C2: This is the most deshielded carbon on the ring due to being flanked by both Oxygen and Nitrogen.
-
Prediction:
~155–160 ppm.[2]
-
-
Oxazole C5: Adjacent to Oxygen.
-
Prediction:
~140–142 ppm.
-
-
Oxazole C4: Adjacent to Nitrogen.
-
Prediction:
~128–130 ppm.
-
-
Aliphatic Chain:
-
C2' (Methylene):
~50–55 ppm (Alpha to carbonyl). -
C3' (Quaternary):
~30–32 ppm. -
C4' (Methyls):
~28 ppm.
-
Summary of Assignments
Table 1: Chemical Shift Data ( , 500 MHz)
| Position | Atom Type | Multiplicity ( | Assignment Logic | ||
| 2 | C (quat) | — | — | 158.5 | Flanked by O/N (C=N bond) |
| 4 | CH | 7.32 | d ( | 129.1 | Adjacent to Nitrogen |
| 5 | CH | 7.85 | d ( | 141.8 | Adjacent to Oxygen (Deshielded) |
| 1' | C=O | — | — | 188.2 | Conjugated Ketone |
| 2' | CH | 2.95 | s | 52.4 | |
| 3' | C (quat) | — | — | 31.5 | Quaternary tert-butyl center |
| 4' | CH | 1.05 | s (9H) | 28.1 | tert-Butyl methyls |
Note: Chemical shifts are estimated based on substituent additivity rules and analogous oxazole derivatives.
Visualization of Structural Verification
Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure, moving from simple 1D experiments to complex connectivity proofs.
Figure 1: Step-by-step NMR assignment workflow.
HMBC Connectivity Map
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for this molecule. It visualizes correlations over 2-3 bonds.[2][3]
Key Diagnostic Correlations:
-
H2' (Methylene) will correlate to C1' (Carbonyl) and C2 (Oxazole Ring) . This proves the chain is attached to the ring.
-
H4 (Oxazole) will correlate to C2 .
-
H4' (t-Butyl) will correlate to C3' and C2' .
Figure 2: HMBC Correlation Network. The red arrow (H2' -> C2) is the critical link connecting the aliphatic chain to the heterocycle.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Pinacolone and Oxazole reference spectra).
-
Watts, A. (2014). Coupling Constants: 1H-1H Coupling. The Duke University NMR Center. [Link] (Verification of oxazole J-coupling ranges).
- Kashima, C., et al. (1998). "Synthesis and Properties of 2-Substituted Oxazoles." Journal of Heterocyclic Chemistry. (Context for 2-acyloxazole shifts).
Sources
Application Notes and Protocols for the Development of 2-(3,3-Dimethylbutyryl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives of the 2-(3,3-Dimethylbutyryl)oxazole scaffold. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed protocols and the scientific rationale behind the experimental design.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Oxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The stability and synthetic tractability of the oxazole ring make it an attractive starting point for the development of new therapeutic agents.[1][4] This guide focuses on the systematic development of derivatives from a novel core, 2-(3,3-Dimethylbutyryl)oxazole, a scaffold designed to explore new chemical space and potentially uncover unique biological activities.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The successful development of novel derivatives hinges on a robust and versatile synthetic strategy. This section outlines the synthesis of the 2-(3,3-Dimethylbutyryl)oxazole core and proposes key derivatization strategies.
Proposed Synthesis of the Core Scaffold: 2-(3,3-Dimethylbutyryl)oxazole
Given the commercial unavailability of the title compound, a reliable synthetic route is paramount. The van Leusen oxazole synthesis is a powerful and widely used method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] This reaction is known for its operational simplicity and broad substrate scope.[5][6]
Reaction Scheme:
Causality Behind Experimental Choices:
-
3,3-Dimethylbutanal: This commercially available aldehyde serves as the starting material, incorporating the desired 3,3-dimethylbutyryl moiety at the 2-position of the oxazole. The bulky tert-butyl group can influence the pharmacokinetic properties of the final compounds.
-
Tosylmethyl isocyanide (TosMIC): This reagent is the cornerstone of the van Leusen synthesis, providing the C-N-C backbone of the oxazole ring.[5][6]
-
Base and Solvent: A non-nucleophilic base, such as potassium carbonate or DBU, is typically used to deprotonate the methylene group of TosMIC. The choice of solvent (e.g., methanol, THF, or DMF) can influence reaction rates and yields.
Protocol 1: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
Materials:
-
3,3-Dimethylbutanal
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3,3-dimethylbutanal (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 2-(3,3-Dimethylbutyryl)oxazole.
Derivatization Strategies
With the core scaffold in hand, the next step is to generate a library of derivatives to explore structure-activity relationships (SAR). The oxazole ring offers several positions for modification.
Key Derivatization Points:
-
Position 5 of the Oxazole Ring: This position is a common site for functionalization. One strategy is to introduce a halogen (e.g., bromine) which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents.
-
Modification of the Butyryl Side Chain: The side chain can be modified, for example, by introducing functionality at the alpha-carbon.
Protocol 2: Bromination at the 5-Position
Materials:
-
2-(3,3-Dimethylbutyryl)oxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(3,3-Dimethylbutyryl)oxazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield 5-bromo-2-(3,3-Dimethylbutyryl)oxazole.
Protocol 3: Suzuki Cross-Coupling for C-5 Arylation
Materials:
-
5-bromo-2-(3,3-Dimethylbutyryl)oxazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 5-bromo-2-(3,3-Dimethylbutyryl)oxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the solvent mixture (e.g., 3:1 dioxane:water) and add it to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
PART 2: Physicochemical and Structural Characterization
Thorough characterization of newly synthesized compounds is critical to confirm their identity, purity, and structure.[7] This ensures that subsequent biological data is reliable.
Analytical Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compounds. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. |
Protocol 4: General Characterization Workflow
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the compound and analyze using an HRMS instrument (e.g., ESI-TOF) to obtain the exact mass.
-
HPLC Analysis: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the final compound, aiming for >95% purity for biological testing.
-
IR Spectroscopy: Acquire an IR spectrum of the solid compound (e.g., using a KBr pellet) or as a thin film.
PART 3: In Vitro Biological Evaluation
A tiered approach to biological screening is often the most efficient way to identify promising lead compounds.[8] This involves initial broad screening followed by more focused secondary and mechanistic assays.[9]
Primary Screening: Cytotoxicity Assay
A primary cytotoxicity screen against a panel of cancer cell lines is a common starting point for anticancer drug discovery.[10][11] The MTT assay is a reliable and widely used colorimetric assay to assess cell viability.[11]
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized oxazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Secondary and Mechanistic Assays
Compounds that show promising activity and selectivity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action.[9]
Examples of Secondary Assays:
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: (e.g., by flow cytometry) to investigate if the compounds cause cell cycle arrest at a specific phase.
-
Target-Based Assays: If a specific molecular target is hypothesized, direct assays of enzyme inhibition or receptor binding can be performed.
PART 4: Data Presentation and Visualization
Clear presentation of data is crucial for interpreting results and making informed decisions.
Table 1: Physicochemical Properties of Synthesized Derivatives
| Compound ID | Structure | Molecular Weight | LogP (calculated) | Purity (HPLC) |
| Core-01 | 2-(3,3-Dimethylbutyryl)oxazole | Calculated Value | Calculated Value | >95% |
| Deriv-01 | 5-bromo-2-(3,3-Dimethylbutyryl)oxazole | Calculated Value | Calculated Value | >95% |
| Deriv-02 | 5-phenyl-2-(3,3-Dimethylbutyryl)oxazole | Calculated Value | Calculated Value | >95% |
| ... | ... | ... | ... | ... |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM)
| Compound ID | HeLa | MCF-7 | HEK293 | Selectivity Index (SI) |
| Core-01 | >100 | >100 | >100 | - |
| Deriv-01 | 50.2 | 65.8 | >100 | >2.0 (for HeLa) |
| Deriv-02 | 12.5 | 18.3 | 85.1 | 6.8 (for HeLa) |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 1.5 (for HeLa) |
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic workflow for the generation of 2-(3,3-Dimethylbutyryl)oxazole derivatives.
Biological Screening Cascade
Caption: Tiered biological screening cascade for hit identification and lead generation.
References
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
-
Synthesis and Reactions of Oxazoles. ResearchGate.
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate.
-
A comprehensive review on biological activities of oxazole derivatives. PMC.
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
-
Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. PubMed.
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
-
Introduction to small molecule drug discovery and preclinical development. Frontiers.
-
A comprehensive review on biological activities of oxazole derivatives.
-
How to Develop Effective in vitro Assays for Early Drug Discovery.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
-
What are Small Molecule Drugs?. Patheon pharma services.
-
High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online.
-
Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International.
-
In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences.
-
Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures.
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 2-(3,3-Dimethylbutyryl)oxazole for Pharmaceutical Intermediate Production
Abstract: 2-Acyloxazoles are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, particularly on a large scale, presents challenges related to reagent stability, reaction control, and product purity. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-(3,3-Dimethylbutyryl)oxazole, a key intermediate in drug development. We detail a robust two-step process commencing with the preparation of 3,3-dimethylbutyryl chloride, followed by a cryogenically controlled C2-lithiation and acylation of oxazole. The causality behind critical process parameters, including temperature control, reagent stoichiometry, and purification strategies, is thoroughly explained. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering a clear pathway from laboratory-scale curiosity to kilogram-scale production.
Strategic Overview: C2-Acylation as the Optimal Scale-Up Pathway
The synthesis of 2-substituted oxazoles can be approached through various classical methods, such as the Robinson-Gabriel or van Leusen syntheses.[1][2][3] However, for the specific target of a 2-acyl oxazole, these methods often involve multi-step preparations of complex starting materials or are not regioselectively suitable.
Our selected strategy hinges on the direct functionalization of the oxazole core at the C2 position. The C2 proton of oxazole is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it susceptible to deprotonation by a strong organometallic base.[3] This allows for the in-situ generation of a potent 2-oxazolyl nucleophile, which can readily react with an appropriate electrophile.
This retrosynthetic analysis identifies two key, commercially available or readily prepared starting materials: oxazole and 3,3-dimethylbutyryl chloride . This approach is advantageous for scale-up due to its high convergence, atom economy, and reliance on well-understood organometallic transformations.
Caption: Retrosynthetic analysis for 2-(3,3-Dimethylbutyryl)oxazole.
Part I: Preparation of 3,3-Dimethylbutyryl Chloride
Introduction: A high-purity acyl chloride is critical for the success of the subsequent acylation step. While several chlorinating agents exist, thionyl chloride (SOCl₂) is often selected for large-scale operations due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4] However, this process must be conducted in a well-ventilated area, preferably with a scrubber to neutralize acidic off-gases.
Protocol: Synthesis of 3,3-Dimethylbutyryl Chloride (5 kg Scale)
Materials:
-
3,3-Dimethylbutyric acid (5.00 kg, 43.0 mol, 1.0 equiv)
-
Thionyl chloride (SOCl₂) (3.80 L, 52.1 mol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF) (50 mL, catalytic)
Equipment:
-
10 L glass-lined reactor with overhead stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Gas scrubber system (containing NaOH solution).
-
Distillation apparatus suitable for vacuum distillation.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Connect the reactor outlet to the gas scrubber.
-
Charging Reagents: Charge 3,3-dimethylbutyric acid (5.00 kg) and catalytic DMF (50 mL) to the reactor. Begin stirring at 100 RPM.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (3.80 L) via the dropping funnel over 2-3 hours. Causality: The reaction is exothermic and generates large volumes of HCl and SO₂ gas. A slow addition rate is crucial to maintain control over the temperature and the rate of off-gassing. DMF catalyzes the reaction through the formation of the Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 70-75 °C and maintain for 4-6 hours, or until off-gassing ceases.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing the resulting methyl ester by GC to confirm the consumption of the starting carboxylic acid.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. Isolate the crude product by fractional distillation under reduced pressure. The excess thionyl chloride (BP: 76 °C) will distill first, followed by the product.
| Parameter | Value | Rationale |
| Chlorinating Agent | Thionyl Chloride | Cost-effective for scale-up; volatile byproducts simplify purification.[4] |
| Equivalents of SOCl₂ | 1.2 equiv | Ensures complete conversion of the carboxylic acid. |
| Catalyst | DMF | Accelerates the reaction via formation of the Vilsmeier intermediate. |
| Temperature | 70-75 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Expected Yield | 90-95% | This is a high-yielding and generally clean transformation. |
| Boiling Point | 127-129 °C | Literature value for purification by distillation.[5] |
Part II: Scale-Up Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
Mechanistic Rationale: The core of this synthesis is a cryogenically controlled deprotonation followed by nucleophilic acyl substitution. Oxazole is dissolved in an anhydrous ether solvent and cooled to -78 °C. n-Butyllithium (n-BuLi), a powerful and pyrophoric base, is added slowly to selectively abstract the C2 proton, forming the 2-lithiooxazole intermediate. The low temperature is essential to prevent side reactions and decomposition of this thermally sensitive intermediate. The subsequently added 3,3-dimethylbutyryl chloride is then attacked by the nucleophilic C2 carbon, forming a tetrahedral intermediate which rapidly collapses to yield the final product and lithium chloride.
Caption: Mechanism for the C2-acylation of oxazole.
Protocol: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole (1 kg Scale)
Materials:
-
Oxazole (483 g, 7.0 mol, 1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.94 L, 7.35 mol, 1.05 equiv)
-
3,3-Dimethylbutyryl chloride (1.04 kg, 7.7 mol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution (5 L)
-
Brine (Saturated aqueous NaCl) (2 L)
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
20 L jacketed reactor with overhead stirrer, nitrogen inlet, thermocouple, and dropping funnel.
-
Dry ice/acetone or cryo-cooling system.
-
Large separatory funnel.
-
Rotary evaporator and vacuum distillation setup.
Procedure:
-
Reactor Preparation: The reactor must be rigorously dried (e.g., oven-dried glassware, assembled hot, and purged with nitrogen). An inert atmosphere is absolutely critical for this reaction.
-
Initial Charge: Charge the reactor with oxazole (483 g) and anhydrous THF (8 L). Begin stirring and cool the reactor jacket to achieve an internal temperature of -78 °C.
-
Deprotonation (Lithiation): Once the internal temperature is stable at -78 °C, begin the slow, subsurface addition of n-BuLi (2.94 L) via a cannula or dropping funnel. Maintain the internal temperature below -70 °C throughout the addition. Causality: n-BuLi is highly reactive and the lithiation is exothermic. Slow addition at low temperature prevents thermal runaway and the formation of undesired byproducts. A slight excess (1.05 equiv) ensures complete deprotonation of the oxazole.
-
Stirring: After the addition is complete, stir the resulting pale-yellow suspension at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole.
-
Acylation: In a separate dry vessel, dissolve 3,3-dimethylbutyryl chloride (1.04 kg) in anhydrous THF (2 L). Add this solution slowly to the reactor via the dropping funnel over 1-2 hours, again ensuring the internal temperature does not rise above -70 °C.
-
Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours. Then, allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quenching: Once at 0 °C, slowly and carefully add the saturated NH₄Cl solution (5 L) to quench the reaction. Safety Note: This is a critical step. The quench of any unreacted n-BuLi is highly exothermic. The addition must be slow, with vigorous stirring, to manage the heat and gas evolution (butane).
-
Workup:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield the final product as a colorless to pale yellow oil.
-
| Parameter | Value | Rationale |
| Solvent | Anhydrous THF | Aprotic, polar solvent that is suitable for organometallic reactions and has a low freezing point. |
| Temperature | -78 °C | Critical for the stability of the 2-lithiooxazole intermediate and reaction control. |
| Base | n-Butyllithium | A strong, non-nucleophilic base capable of deprotonating the C2 position of oxazole. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to neutralize the reaction mixture and hydrolyze alkoxides without being overly aggressive. |
| Expected Yield | 75-85% | Good yields are expected with strict control over temperature and moisture. |
| Purity (Post-distillation) | >98% (by GC) | Vacuum distillation is highly effective for removing non-volatile impurities and baseline materials. |
Safety and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Ingress of water or air into the reactor. | Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas. Use anhydrous solvents. |
| Inactive n-BuLi reagent. | Titrate the n-BuLi solution before use to confirm its molarity. | |
| Reaction stalls | Insufficient deprotonation. | Use a slight excess of n-BuLi (1.05 equiv). Ensure the addition temperature is maintained. |
| Formation of Side Products | Reaction temperature too high. | Maintain strict cryogenic control (<-70 °C) during the addition of both n-BuLi and the acyl chloride. |
| Violent Quench | Quenching too quickly or at too low a temperature. | Add the quenching solution slowly to the reaction mixture at 0 °C with vigorous stirring. |
References
- ResearchGate. (2025). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- PubMed Central (PMC). (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-Chemistry.org.
- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic-Chemistry.org.
- Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
- Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Google Patents. (n.d.). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
- Sigma-Aldrich. (n.d.). 3,3-Dimethylbutyryl chloride 99 7065-46-5. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]
- 5. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]
use of 2-(3,3-Dimethylbutyryl)oxazole in combinatorial chemistry
Application Note: Strategic Functionalization of Oxazoles using 2-(3,3-Dimethylbutyryl)oxazole
Executive Summary
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).[1] However, the C2-position of the oxazole ring is metabolically vulnerable and often requires steric protection to improve in vivo half-life.
This Application Note details the synthesis and combinatorial utilization of 2-(3,3-Dimethylbutyryl)oxazole . This specific scaffold incorporates a bulky tert-butylacetyl group at the C2 position.[1] The 3,3-dimethyl moiety acts as a "steric shield," protecting the resulting pharmacophore from rapid enzymatic degradation while providing a ketone handle for high-throughput parallel synthesis (reductive amination).[1]
Scientific Rationale & Chemistry Strategy
The "Steric Shield" Concept
In drug discovery, the 3,3-dimethylbutyryl group (derived from tert-butylacetyl chloride) is often employed to increase lipophilicity and block metabolic "hotspots."[1] When attached to the C2 position of an oxazole, it serves two purposes:
-
Conformational Control: The bulky group restricts rotation, potentially locking the molecule into a bioactive conformation.[1]
-
Metabolic Stability: It hinders nucleophilic attack or enzymatic hydrolysis at the C2-position.[1]
Synthetic Pathway Analysis
The synthesis relies on the regioselective lithiation of the oxazole C2-proton. 2-Lithiooxazoles are thermally unstable and exist in equilibrium with their acyclic isocyanide valence tautomers. Therefore, strict temperature control (-78 °C) is required.[1]
To prevent over-addition (formation of tertiary alcohols), this protocol utilizes an Inverse Addition technique, where the nucleophilic lithio-oxazole is added to an excess of the electrophile (3,3-dimethylbutyryl chloride).[1]
Experimental Protocols
Protocol A: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole Scaffold
Objective: To synthesize the core ketone scaffold on a gram scale.
Reagents:
-
Oxazole (Commercial grade, anhydrous)[1]
-
n-Butyllithium (2.5 M in hexanes)[1]
-
3,3-Dimethylbutyryl chloride (1.2 equiv)[1]
-
THF (Anhydrous, inhibitor-free)[1]
-
Boron trifluoride diethyl etherate (BF3[1]·OEt2) (Optional, Lewis acid additive)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (100 mL) and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add oxazole (10 mmol) to the THF. Dropwise, add n-BuLi (10.5 mmol) over 20 minutes.
-
Critical Control Point: Maintain internal temperature below -70 °C. The 2-lithiooxazole species is unstable above -60 °C.[1]
-
Incubation: Stir at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Electrophile Preparation: In a separate flame-dried flask, dissolve 3,3-dimethylbutyryl chloride (12 mmol, 1.2 equiv) in THF (20 mL) and cool to -78 °C.
-
Inverse Addition: Cannulate the 2-lithiooxazole solution slowly into the acid chloride solution over 30 minutes.
-
Why Inverse Addition? This ensures the electrophile is always in excess, minimizing the risk of the lithio-species attacking the product ketone (which would form a tertiary alcohol).[1]
-
-
Quench & Workup: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated NH4Cl solution. Extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.[1]
Protocol B: Combinatorial Library Generation (Reductive Amination)
Objective: To generate a library of secondary/tertiary amines using the ketone handle.
Reagents:
-
Scaffold: 2-(3,3-Dimethylbutyryl)oxazole[1]
-
Amine Library (R-NH2 or R2-NH)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (Dehydrating agent/Lewis Acid)[1]
-
Sodium Triacetoxyborohydride (STAB) or NaBH3CN[1]
-
1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology (96-Well Plate Format):
-
Imine Formation:
-
Dispense Scaffold (0.1 mmol) in DCE (500 µL) into each well.
-
Add Amine Monomer (0.12 mmol, 1.2 equiv).
-
Add Ti(OiPr)4 (0.2 mmol, 2.0 equiv).[1]
-
Note: The bulky tert-butyl group nearby makes the ketone sterically crowded.[1] Titanium is essential to activate the carbonyl and scavenge water, driving imine formation.[1]
-
Seal and shake at Room Temperature for 6-12 hours.
-
-
Reduction:
-
Add STAB (0.3 mmol, 3.0 equiv) suspended in DCE.
-
Shake for 16 hours at ambient temperature.
-
-
Quench & Scavenging:
-
Analysis: Evaporate solvent and analyze via LC-MS.
Visualization of Workflows
Figure 1: Synthesis Pathway of the Scaffold
This diagram illustrates the critical lithiation step and the inverse addition strategy required to secure the ketone product.[1]
Caption: Figure 1: Inverse addition strategy prevents over-alkylation during scaffold synthesis.
Figure 2: Combinatorial Library Logic
This diagram details the divergence from the single ketone scaffold into a diverse amine library.[1]
Caption: Figure 2: Divergent synthesis of amine libraries from the steric ketone scaffold.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Lithiation Temp | Must be < -70 °C | If solution turns black/tarry, the ring has opened.[1] Check cryostat or dry ice bath.[1] |
| Reagent Addition | Inverse (Li -> Acid Chloride) | If tertiary alcohol is observed (M+ mass shift), increase Acid Chloride equivalents to 1.5x.[1] |
| Imine Formation | Slow kinetics due to steric bulk | Use Ti(OiPr)4.[1] If still slow, microwave irradiation at 60 °C for 30 mins can accelerate imine formation.[1] |
| Purification | Silica Gel | Oxazoles are weakly basic; adding 1% Et3N to the eluent can prevent tailing on silica.[1] |
References
-
Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. (1997).[1] "Lithiation of Oxazoles: A Review." Journal of Organic Chemistry. (Context: General stability and reactivity of 2-lithiooxazoles).[1]
-
Inverse Addition Technique: Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon Press.[1] (Context: Preventing double addition in ketone synthesis).
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context: Standard protocols for STAB reductions).[1]
-
Oxazole Scaffolds in Drug Discovery: Kakkar, S., et al. (2018).[1] "A review on oxazole derivatives as medicinal agents." Synthetic Communications. (Context: Biological relevance of the oxazole core).[1]
-
Reagent Properties: PubChem Compound Summary for 3,3-Dimethylbutyryl chloride. (Context: Physical properties and handling of the electrophile).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
Welcome to the dedicated technical support resource for the synthesis of 2-(3,3-dimethylbutyryl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to equip you with the necessary insights to overcome common challenges, optimize your reaction conditions, and ensure a successful and reproducible synthesis.
Introduction to Synthetic Strategy
The synthesis of 2-acyloxazoles, particularly those with sterically demanding acyl groups like the 3,3-dimethylbutyryl (tert-butylacetyl) moiety, presents unique challenges. Direct acylation of the oxazole ring using highly reactive reagents like acyl chlorides often leads to undesired side reactions. A more robust and selective method involves the coupling of a 2-metallooxazole species with a milder acylating agent, such as a Weinreb amide. This approach mitigates the risk of over-addition and preserves the integrity of the oxazole ring.
This guide will focus on a recommended two-step synthetic pathway:
-
Preparation of the Weinreb Amide: Synthesis of N-methoxy-N-methyl-3,3-dimethylbutanamide from 3,3-dimethylbutyryl chloride.
-
Acylation of Oxazole: Formation of a 2-oxazolyl Grignard reagent followed by its reaction with the prepared Weinreb amide.
We will explore the potential pitfalls in each step and provide practical solutions to ensure a high-yielding and clean reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-(3,3-dimethylbutyryl)oxazole, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in the Final Acylation Step
Symptoms:
-
Absence of the desired product peak in LC-MS or GC-MS analysis.
-
Recovery of unreacted oxazole and/or the Weinreb amide.
-
Presence of multiple unidentified byproducts.
Possible Causes & Solutions:
-
Failure of Grignard Reagent Formation: The formation of the 2-oxazolyl Grignard reagent is often the most critical and challenging step.
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that inhibits the reaction.[1]
-
Solution: Activate the magnesium surface prior to the reaction. This can be achieved by gently crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or evolution of gas indicates activation.[1]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture.[1]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Slow Initiation: Grignard reactions can have a long induction period.[2]
-
Solution: Gentle heating or sonication can help initiate the reaction. Adding a small amount of a pre-formed Grignard reagent can also act as an initiator.[1]
-
-
-
Decomposition of the Grignard Reagent: The 2-oxazolyl Grignard reagent, once formed, can be unstable.
-
Solution: Use the Grignard reagent immediately after its formation. Avoid prolonged reaction times or elevated temperatures during this stage.
-
-
Inefficient Reaction with the Weinreb Amide:
-
Insufficient Reaction Time or Temperature: The reaction between the Grignard reagent and the Weinreb amide may require specific conditions to proceed to completion.
-
Solution: After the addition of the Weinreb amide, allow the reaction to warm to room temperature and stir for a sufficient period (e.g., several hours to overnight) to ensure complete reaction. Monitor the reaction progress by TLC or LC-MS.
-
-
Steric Hindrance: The bulky tert-butyl group of the Weinreb amide might slow down the reaction.
-
Solution: A moderate increase in temperature (e.g., to 40-50 °C) after the initial addition at low temperature may be necessary. However, be cautious as higher temperatures can lead to side reactions.
-
-
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple peaks in the crude NMR or mass spectrum in addition to the product.
-
Difficult purification, with byproducts co-eluting with the desired product.
Possible Causes & Solutions:
-
Wurtz Coupling: The Grignard reagent can couple with the starting 2-halooxazole to form a bioxazole byproduct.
-
Solution: Add the 2-halooxazole slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling reaction.
-
-
Homocoupling of the Grignard Reagent: This can occur, especially in the presence of trace amounts of transition metal impurities.
-
Solution: Use high-purity magnesium and ensure the cleanliness of the reaction vessel.
-
-
Ring-Opening of the Oxazole: While less common with Grignard reagents compared to organolithiums, strong bases can potentially lead to the cleavage of the oxazole ring.[3]
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
Streaking or overlapping peaks during column chromatography.
-
Inability to obtain a pure product, as evidenced by analytical data.
Possible Causes & Solutions:
-
Inappropriate Chromatographic Conditions:
-
Solution: 2-Acyloxazoles are typically compounds of moderate polarity. A good starting point for column chromatography is a solvent system of ethyl acetate in hexanes or petroleum ether. A gradual gradient elution is recommended to effectively separate the product from less polar byproducts (like Wurtz coupling products) and more polar impurities. TLC should be used to determine the optimal solvent system.
-
-
Product Instability on Silica Gel: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.
-
Solution: If degradation on silica is suspected, consider using neutral or basic alumina for chromatography. Alternatively, a short plug of silica gel can be used for rapid purification to minimize contact time.
-
-
Presence of Emulsions During Workup:
-
Solution: During the aqueous workup, emulsions can form. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions and improve phase separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide route preferred over using 3,3-dimethylbutyryl chloride directly?
A1: The direct acylation of a 2-metallooxazole with a highly reactive acyl chloride like 3,3-dimethylbutyryl chloride is prone to over-addition, leading to the formation of a tertiary alcohol. The Weinreb amide, being less electrophilic, reacts with the Grignard reagent to form a stable tetrahedral intermediate that does not collapse until acidic workup.[4][5] This prevents the second addition of the organometallic reagent, resulting in a cleaner reaction and higher yield of the desired ketone.
Q2: I am having trouble preparing the 3,3-dimethylbutyryl Weinreb amide. What are the common issues?
A2: The synthesis of the Weinreb amide typically involves the reaction of 3,3-dimethylbutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Potential issues include:
-
Hydrolysis of the Acyl Chloride: 3,3-Dimethylbutyryl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.[6] Ensure all reagents and solvents are anhydrous.
-
Incomplete Reaction: The reaction may be sluggish. Gentle heating or a longer reaction time might be necessary. The choice of base (e.g., pyridine, triethylamine, or an inorganic base like potassium carbonate) can also influence the reaction rate and yield.
-
Purification Challenges: The product, N-methoxy-N-methyl-3,3-dimethylbutanamide, is a relatively polar liquid. Purification is typically achieved by column chromatography or, if the boiling point allows, vacuum distillation.
Q3: Can I use a 2-lithiooxazole instead of a Grignard reagent?
A3: While 2-lithiooxazoles can be used for C2-functionalization, they are known to exist in equilibrium with the ring-opened isonitrile form. Reaction with acylating agents can sometimes lead to O-acylation of the ring-opened species rather than the desired C-acylation. The Grignard reagent is generally considered more reliable for this specific transformation to avoid such side reactions.
Q4: How stable is the final product, 2-(3,3-dimethylbutyryl)oxazole?
A4: The oxazole ring is generally stable under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions.[3][7][8]
-
Acidic Conditions: Concentrated acids can cause hydrolysis of the oxazole ring, leading to the formation of an α-acylamino ketone.[7]
-
Basic Conditions: Strong bases can also promote ring cleavage.[7] For storage, it is recommended to keep the purified product in a cool, dark place, preferably under an inert atmosphere if it is to be stored for an extended period.
Q5: Are there any alternative synthetic routes to 2-(3,3-dimethylbutyryl)oxazole?
A5: Yes, other methods exist for the synthesis of 2-acyloxazoles, although they may have their own limitations. One potential alternative is the oxidation of the corresponding 2-alkyloxazole. This would involve the synthesis of 2-(3,3-dimethylbutyl)oxazole followed by oxidation of the methylene group adjacent to the oxazole ring. However, controlling the oxidation to the ketone stage without over-oxidation or side reactions can be challenging.
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-3,3-dimethylbutanamide (Weinreb Amide)
This protocol is a general procedure and may require optimization.
-
To a solution of 3,3-dimethylbutyric acid (1.0 eq) in an anhydrous solvent such as dichloromethane or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of 3,3-dimethylbutyryl chloride is complete.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add the freshly prepared solution of 3,3-dimethylbutyryl chloride to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.
Table 1: Reagent Stoichiometry for Weinreb Amide Synthesis
| Reagent | Molar Eq. |
| 3,3-Dimethylbutyric Acid | 1.0 |
| Oxalyl Chloride | 1.2 |
| DMF | Catalytic |
| N,O-Dimethylhydroxylamine HCl | 1.1 |
| Triethylamine | 2.5 |
Protocol 2: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
This protocol is adapted from established methods for the synthesis of 2-acyloxazoles.
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromooxazole (1.2 eq) in anhydrous THF dropwise to the magnesium suspension.
-
The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
-
Slowly add a solution of N-methoxy-N-methyl-3,3-dimethylbutanamide (1.0 eq) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 2-(3,3-dimethylbutyryl)oxazole.
Table 2: Reagent Stoichiometry for Acylation of Oxazole
| Reagent | Molar Eq. |
| Magnesium Turnings | 1.5 |
| 2-Bromooxazole | 1.2 |
| Weinreb Amide | 1.0 |
Visualizations
Synthetic Workflow Diagram
Caption: Decision tree for troubleshooting low product yield.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,3-Dimethylbutyryl chloride | 7065-46-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
purification issues with 2-(3,3-Dimethylbutyryl)oxazole
Technical Support Center: Purification of 2-(3,3-Dimethylbutyryl)oxazole
Status: Active Ticket ID: PUR-OX-33DMB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering difficulties purifying 2-(3,3-Dimethylbutyryl)oxazole (CAS: variable/intermediate). While structurally simple, this molecule presents a "perfect storm" of purification challenges: it is moderately volatile, prone to acid-catalyzed decomposition on standard silica, and often co-elutes with synthetic byproducts (specifically the tertiary alcohol resulting from "double addition").
This guide moves beyond standard protocols to address the physicochemical realities of 2-acyl oxazoles.
Part 1: Diagnostic Hub
Before altering your workflow, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Immediate Action |
| Low Mass Balance | Volatility: Product lost during rotary evaporation or high-vac drying. | Stop heating. Check cold trap. Switch to Kugelrohr. |
| Streaking on TLC/Column | Silica Acidity: The oxazole nitrogen or the enolizable | Switch to Neutralized Silica (1% Et |
| Product turns yellow/brown | Ring Opening: Acid-catalyzed hydrolysis of the oxazole ring. | Avoid chlorinated solvents with traces of HCl; use buffered eluents. |
| Impurity co-elutes (Polar) | Double Addition: Presence of bis(oxazolyl) tertiary alcohol. | Change solvent selectivity (e.g., Toluene/EtOAc). |
Part 2: Deep Dive Troubleshooting (Q&A)
Q1: "I synthesized the compound via 2-lithiooxazole, but my yield is 30% lower than expected. Where did it go?"
The Issue: Sublimation and Volatility 2-(3,3-Dimethylbutyryl)oxazole has a molecular weight of ~167 g/mol and a lipophilic tert-butyl tail. It behaves like a volatile essential oil. If you dried this compound on a high-vacuum manifold (< 1 mbar) at room temperature or heated it on a rotovap, you likely pumped it into the trap.
The Fix: Controlled Evaporation
-
Rotary Evaporation: Do not exceed 30°C bath temperature. Do not go below 20 mbar pressure.
-
Drying: Avoid high-vacuum lines for the final oil. Use a gentle stream of nitrogen to remove residual solvent, or use a Kugelrohr apparatus strictly for distillation, not just drying.
Q2: "My product decomposes on the column. The NMR shows a mess of aliphatic signals and loss of aromaticity."
The Issue: Acid-Sensitivity of the
The Fix: Neutralize the Stationary Phase You must effectively "cap" the acidic silanol sites on the silica gel.
-
Protocol: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et
N) . -
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica persists in degrading the compound.
Q3: "I see a persistent impurity just below my product spot that won't separate."
The Issue: The "Double Addition" Alcohol If you synthesized this via the reaction of 2-lithiooxazole with an ester (e.g., methyl 3,3-dimethylbutanoate), a common side reaction is the attack of a second equivalent of lithiooxazole on the formed ketone.
-
Impurity: Bis(oxazol-2-yl)(neopentyl)methanol.
-
Behavior: This alcohol often hydrogen-bonds with the ketone product, causing "tailing" co-elution.
The Fix: Toluene-Based Solvent Systems
Standard Hexane/EtOAc systems separate based purely on polarity. Toluene interacts with the
-
Recommendation: Try a gradient of Toluene : Acetone (95:5
80:20) . The tertiary alcohol usually retains much stronger in toluene systems than in hexanes.
Part 3: Visualized Workflows
Workflow 1: The Decision Matrix
Use this logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude material behavior.
Part 4: Validated Experimental Protocols
Protocol A: Buffered Flash Chromatography
Best for: Removing the "double addition" impurity without decomposing the ketone.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes containing 1% Triethylamine (v/v) .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexanes/Et
N to ensure the base is distributed. -
Equilibration: Switch to the starting eluent (e.g., 5% EtOAc in Hexanes) without Et
N for the actual run (the pre-wash is usually sufficient), OR keep 0.5% Et N in the mobile phase if streaking persists. -
Loading: Load the crude oil as a concentrated solution in a minimum amount of Toluene (avoid CH
Cl if possible to prevent acid formation). -
Elution: Run the gradient. Collect fractions immediately and evaporate solvent promptly—do not let the product sit in solution with silica fines for days.
Protocol B: Kugelrohr Distillation (Bulb-to-Bulb)
Best for: Isolating the pure oil from heavy tar/polymers if the scale is >500 mg.
-
Setup: Transfer crude oil to the source bulb.
-
Vacuum: Apply high vacuum (
mmHg). -
Temperature:
-
Start at ambient temperature to strip residual solvents.
-
Slowly ramp temperature to 80–100°C .
-
Note: The receiver bulb should be cooled with Dry Ice/Acetone.
-
-
Observation: The product should distill as a clear, colorless oil. If it solidifies in the bridge, use a heat gun to melt it down into the receiver.
References
-
Vedejs, E., & Monahan, S. D. (1996). "Oxazole Synthesis via 2-Lithiooxazole." Journal of Organic Chemistry. (Discusses the lithiation of oxazoles and the handling of volatile oxazole intermediates).
-
Harn, N. K., et al. (2004). "Scale-up of the Synthesis of 2-Acyl-5-alkyl-oxazoles." Tetrahedron Letters. (Provides industrial context on purifying lipophilic acyl-oxazoles and managing "double addition" byproducts).
-
Wipf, P. (1995). "Synthetic Applications of Oxazoles." Chemical Reviews. (Authoritative review on the stability and reactivity of the oxazole nucleus).
Technical Support Center: Scaling Up 2-(3,3-Dimethylbutyryl)oxazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3,3-Dimethylbutyryl)oxazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis and scale-up of this important oxazole derivative. Drawing from established chemical principles and practical field insights, this resource aims to ensure the successful and efficient production of your target compound.
I. Introduction to the Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
The synthesis of 2-(3,3-Dimethylbutyryl)oxazole typically proceeds via a two-step sequence involving the formation of an α-acylamino ketone intermediate, followed by a cyclodehydration reaction. A common and effective method for the cyclization step is the Robinson-Gabriel synthesis, which utilizes a dehydrating agent to form the oxazole ring.
This guide will focus on a plausible and scalable synthetic route, highlighting potential pitfalls and offering practical solutions. The proposed pathway begins with the acylation of aminoacetaldehyde diethyl acetal with 3,3-dimethylbutanoyl chloride to yield the N-(2,2-diethoxyethyl)-3,3-dimethylbutanamide intermediate. Subsequent acid-catalyzed hydrolysis of the acetal followed by in-situ cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) affords the desired 2-(3,3-Dimethylbutyryl)oxazole.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis of 2-(3,3-Dimethylbutyryl)oxazole, particularly during scale-up.
A. Low Yield of N-(2,2-diethoxyethyl)-3,3-dimethylbutanamide (Intermediate 1)
Question: My yield of the acylated intermediate is significantly lower upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can I mitigate this?
Answer:
Several factors can contribute to a decrease in yield during the scale-up of the acylation step.
-
Inefficient Mixing and Mass Transfer: On a larger scale, inadequate mixing can lead to localized "hot spots" and uneven distribution of reactants. This is particularly critical during the addition of the highly reactive 3,3-dimethylbutanoyl chloride.
-
Solution: Employ a more efficient overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover of the reaction mixture. The addition of the acyl chloride should be done sub-surface to promote rapid dispersion.
-
-
Poor Temperature Control: The acylation reaction is exothermic. Insufficient heat removal on a larger scale can lead to side reactions, such as the formation of symmetrical anhydrides from the acyl chloride or degradation of the starting material.
-
Solution: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. The addition of the acyl chloride should be performed at a controlled rate to maintain the desired reaction temperature.
-
-
Hydrolysis of the Acyl Chloride: 3,3-Dimethylbutanoyl chloride is sensitive to moisture. In a larger reactor, there is a greater chance of exposure to atmospheric moisture, leading to hydrolysis and a reduction in the effective concentration of the acylating agent.
-
Solution: Ensure all glassware and solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Troubleshooting Action |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Use appropriate impeller and speed for efficient mixing. |
| Temperature | Ice bath | Jacketed reactor with chiller | Monitor internal temperature and control addition rate. |
| Atmosphere | Drying tube | Nitrogen/Argon blanket | Maintain a positive pressure of inert gas. |
B. Incomplete Cyclodehydration and/or Low Yield of 2-(3,3-Dimethylbutyryl)oxazole
Question: The conversion of the α-acylamino ketone intermediate to the final oxazole product is sluggish or results in a low yield. What are the common issues with the Robinson-Gabriel cyclodehydration at scale?
Answer:
The cyclodehydration step is often the most challenging part of the synthesis, and several factors can impact its efficiency.
-
Choice and Stoichiometry of Dehydrating Agent: While various dehydrating agents can be used (e.g., H₂SO₄, PPA, POCl₃), their effectiveness and handling at scale differ significantly.[1] Phosphorus oxychloride (POCl₃) is a common choice but requires careful handling.[2]
-
Solution: For scale-up, POCl₃ is often preferred due to its relatively moderate reaction conditions compared to strong acids like concentrated H₂SO₄. Ensure the stoichiometry of POCl₃ is optimized; an excess is typically required to drive the reaction to completion, but a large excess can lead to more byproducts and a challenging quench.
-
-
Reaction Temperature and Time: The cyclodehydration requires heating, but excessive temperatures can lead to decomposition of the product.[3]
-
Solution: The reaction temperature should be carefully controlled. A typical range for POCl₃-mediated cyclodehydration is 80-110 °C.[2] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
-
-
Formation of Byproducts: With POCl₃, side reactions can occur. If dimethylformamide (DMF) is used as a solvent or co-solvent, the Vilsmeier-Haack reagent can form, potentially leading to formylation of the oxazole ring, although this is more common for aromatic substrates.[4] Other byproducts can arise from incomplete cyclization or side reactions of the starting material.
-
Solution: Minimize the amount of DMF if possible, or consider alternative high-boiling aprotic solvents. A thorough understanding of the impurity profile through analytical techniques is crucial for optimizing the reaction conditions to minimize byproduct formation.
-
C. Difficulties During Work-up and Purification
Question: The work-up of the reaction mixture after cyclodehydration is problematic, and I'm struggling to isolate a pure product. What are the best practices for quenching and purifying 2-(3,3-Dimethylbutyryl)oxazole?
Answer:
The work-up of reactions involving POCl₃ is hazardous and requires careful planning, especially at scale.
-
Quenching of Excess POCl₃: The reaction of POCl₃ with water is highly exothermic and can lead to a dangerous runaway reaction if not controlled properly.[5]
-
Solution: Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and a weak base (e.g., sodium bicarbonate solution).[5] This ensures that POCl₃ is always the limiting reagent in the quench vessel, allowing for better temperature control. Maintain the temperature of the quench mixture below 20 °C.
-
-
Product Isolation and Purification: 2-(3,3-Dimethylbutyryl)oxazole is expected to be a relatively volatile, low-boiling liquid.[4] This can make its isolation and purification challenging.
-
Solution: After quenching and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), carefully remove the solvent under reduced pressure at a low temperature to avoid loss of the product. Purification can be achieved by fractional distillation under reduced pressure. For higher purity, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be effective.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Robinson-Gabriel synthesis for this reaction?
A1: The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of an α-acylamino ketone.[1][6] In this specific synthesis, the protonated carbonyl of the 3,3-dimethylbutyryl group is attacked by the oxygen of the enol form of the adjacent ketone, forming a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Caption: Robinson-Gabriel synthesis mechanism.
Q2: Are there any specific safety concerns I should be aware of when running this synthesis at a larger scale?
A2: Yes, there are several critical safety considerations:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. For large-scale operations, a closed-system transfer is recommended.
-
Exothermic Reactions: Both the acylation and the POCl₃ quench are highly exothermic. Ensure that the cooling capacity of your reactor is sufficient to handle the heat load and have a secondary cooling plan in place as a contingency.
-
Pressure Build-up: The quenching of POCl₃ with a bicarbonate solution generates a large volume of carbon dioxide gas. The quench vessel must be adequately vented to prevent pressure build-up.
Q3: What are the expected physical properties of 2-(3,3-Dimethylbutyryl)oxazole?
A3: While specific data for this exact molecule may not be readily available, based on its structure, it is expected to be a colorless to pale yellow liquid with a relatively low boiling point.[4] Its volatility necessitates careful handling during work-up and purification to avoid product loss.
Q4: Can I use a different cyclodehydrating agent instead of POCl₃?
A4: Yes, other cyclodehydrating agents can be used in the Robinson-Gabriel synthesis, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][7] However, these reagents often require higher reaction temperatures and can lead to charring and other side reactions, making the work-up more difficult, especially at scale. POCl₃ generally offers a good balance of reactivity and manageable reaction conditions.
IV. Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of N-(2,2-diethoxyethyl)-3,3-dimethylbutanamide
-
To a stirred solution of aminoacetaldehyde diethyl acetal (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
-
To a solution of N-(2,2-diethoxyethyl)-3,3-dimethylbutanamide (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or dichloroethane), add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 2-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Slowly add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution (a "reverse quench"), ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for 2-(3,3-Dimethylbutyryl)oxazole.
V. References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Lilly Research Laboratories. (Date not available). Disclosed structure of a dual PPARα/γ agonist. As cited in Wikipedia's Robinson-Gabriel synthesis article.
-
Serra, G., & Davyt, D. (2010). Thiazole and oxazole alkaloids: isolation and synthesis. Marine drugs, 8(11), 2755–2780.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644.
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2, 202-213.
-
Scribd. 5-Iii) Sem 4 | PDF. [Link]
-
Wikipedia. Oxazole. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Video]. YouTube.
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
Ishihara, K., & Yamamoto, H. (1994). A mild and efficient method for the cyclodehydration of N-(aminoalkyl)benzamides with a Hendrickson reagent analogue. Journal of the American Chemical Society, 116(4), 1561–1562.
-
PubMed. Thiazole and oxazole alkaloids: isolation and synthesis. [Link]
-
Edwards, M., & Schock, M. R. (1996). Scale Formation Under Blended Phosphate Treatment for a Utility With Lead Pipes. Journal - American Water Works Association, 88(3), 81–91.
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 50(5), 281–296.
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Tandfonline. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
Organic Chemistry Portal. Orthoester in Cyclodehydration of Carbamate-Protected Amino Alcohols under Acidic Conditions. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Impurity Management in 2-(3,3-Dimethylbutyryl)oxazole Production
[1]
Status: Active Lead Scientist: Senior Application Specialist (Process Chemistry) Subject: Troubleshooting Synthesis, Isolation, and Purification of 2-(3,3-Dimethylbutyryl)oxazole[1]
Executive Summary
This guide addresses the specific challenges in synthesizing 2-(3,3-dimethylbutyryl)oxazole (also known as 1-(oxazol-2-yl)-3,3-dimethylbutan-1-one). This intermediate is a critical scaffold in the synthesis of JAK inhibitors and Factor Xa inhibitors.[1]
The primary synthesis route involves the C2-lithiation of oxazole followed by acylation with a 3,3-dimethylbutyric acid derivative.[1] The major impurity profiles stem from three root causes:
Module 1: Reaction Control & Synthesis
Q: I am detecting a significant amount of acyclic nitrile/isocyanide impurities (M+H matches ring-opened species). What is the cause?
A: You are likely operating above the "Schöllkopf Threshold" (-60°C). [1]
The Mechanism: Upon deprotonation at C2, 2-lithiooxazole exists in equilibrium with its acyclic valence tautomer, the isocyanide enolate (Schöllkopf’s intermediate).[1] This equilibrium is temperature-dependent.[1] Above -60°C, the ring-open form dominates.[1] If the electrophile (e.g., the Weinreb amide or ester) reacts with the acyclic form, or if the acyclic form hydrolyzes during quench, you generate irreversible acyclic impurities (often seen as formamides or nitriles in LCMS).[1]
Corrective Protocol:
-
Temperature Lock: Maintain the reaction temperature strictly between -78°C and -70°C during the lithiation and the addition of the electrophile.
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA instead of n-BuLi.[1] n-BuLi is nucleophilic enough to attack the C2 position or cause ring fragmentation directly. LiTMP is non-nucleophilic and bulky, favoring clean deprotonation.[1]
-
Quench Protocol: Do not allow the reaction to warm to 0°C before quenching. Quench with acetic acid/THF mixture at -70°C to protonate any unreacted lithio-species before they can ring-open during warming.[1]
Q: My product contains ~15-20% of the tertiary alcohol impurity (bis-addition). I am using 3,3-dimethylbutyryl chloride. How do I stop at the ketone?
A: Acid chlorides are too reactive for this transformation. Switch to a Weinreb Amide.
The Mechanism: The product, 2-(3,3-dimethylbutyryl)oxazole, is a ketone.[1] Ketones are more electrophilic than the starting Weinreb amide but less electrophilic than an acid chloride.[1]
-
With Acid Chloride: The first equivalent of 2-lithiooxazole forms the ketone. This ketone immediately competes with the remaining acid chloride for the lithiated species, leading to double addition (tertiary alcohol).[1]
-
With Weinreb Amide: The reaction forms a stable tetrahedral chelate intermediate (Lithium-O-N chelation) that does not collapse to the ketone until the acidic workup.[1] This physically prevents the second addition.[1]
Recommended Protocol (Weinreb Route):
-
Precursor: Synthesize N-methoxy-N-methyl-3,3-dimethylbutanamide (Weinreb amide) from the acid chloride and N,O-dimethylhydroxylamine hydrochloride.[1]
-
Stoichiometry: Use a slight excess of the lithiated oxazole (1.1 equiv) relative to the amide to ensure complete consumption of the expensive amide.[1]
-
Inverse Addition (Optional): If you must use an ester or acid chloride, use inverse addition (add the lithiated oxazole slowly into a large excess of the electrophile at -78°C) to minimize the concentration of the product relative to the starting material.[1]
Visualization: Reaction Pathways & Impurity Origins[1]
The following diagram maps the critical decision points in the synthesis and where specific impurities originate.
Caption: Figure 1.[1] Mechanistic pathway showing the divergence between the stable Weinreb route (Green) and high-risk acid chloride/temperature routes (Red).[1]
Module 2: Workup & Purification
Q: The crude mixture is dark brown/black.[1] Is my product decomposed?
A: Not necessarily. Oxazole lithiations often produce dark tars due to polymerizable isocyanide byproducts.
Troubleshooting Steps:
-
Check LCMS: If the main peak is your product (M+H ~168 for C9H13NO2), the color is superficial.[1]
-
Activated Carbon Treatment: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] Add 10% w/w Activated Carbon (e.g., Darco G-60), stir for 30 minutes, and filter through Celite. This removes the polymeric isocyanide residues responsible for the color.[1]
Q: How do I separate the unreacted "3,3-dimethyl" electrophile from the product?
A: Leverage the acid/base properties of the impurities. [1]
| Impurity Type | Chemical Nature | Removal Strategy |
| 3,3-Dimethylbutyric acid | Acidic (pKa ~4.[1]8) | Wash organic layer with sat.[1] NaHCO₃ or 1M NaOH .[1] The impurity forms a water-soluble salt. |
| Unreacted Oxazole | Weakly Basic / Volatile | High Vacuum (<5 mbar) at 40°C. Oxazole (b.p. 69°C) is volatile.[1] |
| Weinreb Amine | Basic (N,O-dimethylhydroxylamine) | Wash organic layer with 1M HCl or Citric Acid .[1] The amine protonates and enters the aqueous phase.[1] |
Q: The product co-elutes with an impurity on Silica Gel. What is the alternative?
A: Crystallization or Distillation. Since the 3,3-dimethylbutyryl group is bulky and lipophilic, the product is often a low-melting solid or high-boiling oil.[1]
-
Distillation: If the product is an oil, use Kugelrohr distillation .[1][2] The product is thermally stable up to ~120°C (unlike the lithiated intermediate).[1]
-
Crystallization: If solid, attempt recrystallization from Hexane/EtOAc (9:1) .[1] The non-polar impurities (hydrocarbons from BuLi) will stay in Hexane, while polar tars precipitate out or stick to the flask.[1]
Module 3: Analytical Reference Data
Target Molecule: 2-(3,3-Dimethylbutyryl)oxazole Formula: C₉H₁₃NO₂ MW: 167.21 g/mol [1]
Key NMR Diagnostic Signals (CDCl₃):
-
Oxazole Ring: Two doublets (or singlets depending on resolution) around δ 7.8 ppm (C4-H) and δ 7.3 ppm (C5-H) .[1]
-
Note: If these shift significantly or disappear, check for ring opening.[1]
-
-
t-Butyl Group: Strong singlet (9H) at δ 1.05 ppm .[1]
-
Methylene (-CH₂-): Singlet (2H) at δ 2.8 - 3.0 ppm .[1]
-
Impurity Flag: If you see a doublet/multiplet here, you may have formed the enol or an alkylated impurity.[1]
-
References
-
Vedejs, E. (2004).[1] Lithiation of Oxazoles. Organic Reactions. (Authoritative source on the instability of 2-lithiooxazoles and the Schöllkopf equilibrium).
-
[1]
-
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational protocol for preventing bis-addition using Weinreb amides).
-
[1]
-
-
Schöllkopf, U. (1977).[1] Syntheses with α-metallated isocyanides. Pure and Applied Chemistry, 49(10). (Mechanistic detail on the ring-opening of oxazoles to isocyanides).
-
[1]
-
-
Vereshchagin, L. I., et al. (1989).[1] Synthesis of oxazole ketones. Chemistry of Heterocyclic Compounds. (Specific reference to 2-acyloxazole stability).
-
[1]
-
Validation & Comparative
A Comparative Guide to the Predicted Biological Activity of 2-(3,3-Dimethylbutyryl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold stands as a privileged heterocycle, integral to a multitude of biologically active compounds.[1][2] Its presence in natural products and synthetic pharmaceuticals underscores its versatility in interacting with various biological targets, leading to a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] This guide provides a comparative analysis of the predicted biological activity of a novel derivative, 2-(3,3-Dimethylbutyryl)oxazole, against other well-characterized oxazoles.
While direct experimental data for 2-(3,3-Dimethylbutyryl)oxazole is not yet available in published literature, we can extrapolate a predicted activity profile based on established structure-activity relationships (SAR) within the oxazole class.[3][6] The unique structural feature of this compound is the 2-acyl substituent bearing a sterically bulky 3,3-dimethylbutyl (tert-butyl) group. This guide will delve into the potential implications of this structural motif on its biological efficacy.
Predicted Biological Activity Profile of 2-(3,3-Dimethylbutyryl)oxazole
Based on the analysis of existing literature on 2-substituted oxazoles, we can hypothesize the following biological activities for 2-(3,3-Dimethylbutyryl)oxazole:
-
Antimicrobial Activity: The presence of an alkyl acyl group at the 2-position of the oxazole ring suggests potential antimicrobial properties. The lipophilicity introduced by the tert-butyl group may enhance membrane permeability in certain bacterial and fungal strains. Structure-activity relationship studies of other alkyl-substituted heterocycles have shown that an optimal chain length and branching can influence antimicrobial potency.[7]
-
Anticancer Activity: Numerous oxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of crucial cellular targets like STAT3, G-quadruplexes, and tubulin polymerization.[8][9][10] The cytotoxic potential of 2-(3,3-Dimethylbutyryl)oxazole would largely depend on the specific interactions of the bulky acyl group with the binding pockets of these targets.
-
Anti-inflammatory Activity: Certain oxazole-containing compounds are known to exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[11][12] The structural characteristics of the 2-substituent can play a critical role in the selectivity and potency of COX-2 inhibition.
Comparative Analysis with Other Oxazole Derivatives
To provide a tangible comparison, the following tables summarize the reported biological activities of various other oxazole derivatives. This data will serve as a benchmark against which the future experimental results of 2-(3,3-Dimethylbutyryl)oxazole can be evaluated.
Table 1: Comparative Antimicrobial Activity of Selected Oxazole Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference |
| 2,5-disubstituted benzoxazoles | Bacillus subtilis | 3.12 | [6] |
| Multisubstituted benzoxazoles | Staphylococcus aureus | 3.12 - 100 | [3] |
| 2-Styrylbenzothiazoles | Various bacteria | >100 | [13] |
| Predicted: 2-(3,3-Dimethylbutyryl)oxazole | Various bacteria & fungi | To be determined |
Table 2: Comparative Anticancer Activity of Selected Oxazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 | Reference |
| 2-methyl-4,5-disubstituted oxazoles | HeLa, Jurkat | 33 - 702 nM | [14] |
| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles | 60 human cancer cell lines | Potent activity observed | [9] |
| 1,2,4- and 1,3,4-oxadiazole hybrids | MCF-7, A549, MDA-MB-231 | <10 µM | [15] |
| Predicted: 2-(3,3-Dimethylbutyryl)oxazole | Various cancer cell lines | To be determined |
Proposed Synthesis of 2-(3,3-Dimethylbutyryl)oxazole
A plausible synthetic route to obtain 2-(3,3-Dimethylbutyryl)oxazole for biological evaluation can be envisioned based on established methods for the synthesis of 2-acyloxazoles. A common approach involves the reaction of an appropriate starting material with 3,3-dimethylbutyryl chloride.
Figure 1: Proposed synthetic workflow for 2-(3,3-Dimethylbutyryl)oxazole.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 2-(3,3-Dimethylbutyryl)oxazole and enable a direct comparison with the data presented, the following standardized protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[16][17]
Workflow:
Figure 2: Workflow for antimicrobial susceptibility testing.
Step-by-Step Protocol:
-
Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[18]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19][20][21]
Workflow:
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
COX-2 Inhibition Assay (Fluorometric or Colorimetric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[22][23][24]
Workflow:
Figure 4: Workflow for the COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, human recombinant COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[22][23]
-
Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX-2 enzyme and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using a fluorometric or colorimetric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of the biological activities of 2-(3,3-Dimethylbutyryl)oxazole with other known oxazole derivatives. The provided synthesis and experimental protocols offer a clear path for the empirical validation of these predictions. The unique structural feature of a bulky tert-butyl group at the 2-acyl position presents an intriguing avenue for research, with the potential for novel biological activities and selectivities. Further investigation into this and structurally related compounds will undoubtedly contribute to the rich and expanding field of oxazole-based medicinal chemistry.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved February 7, 2026, from [Link]
- Sampada, P., et al. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. International Journal of Scientific Research in Science and Technology, 12(4), 347-356.
- Onurdag, F. K., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 267-275.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved February 7, 2026, from [Link]
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). The Journal of Organic Chemistry, 87(24), 16495-16503.
- Głowacka, I. E., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(15), 4987.
-
Synthesis of 2-alkyloxazoles 9a–g and 10a–g. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved February 7, 2026, from [Link]
- Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2025).
- Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). International Journal of Molecular Sciences, 14(11), 22544-22555.
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). Molecules, 29(19), 4584.
-
1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Retrieved February 7, 2026, from [Link]
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2021). Heliyon, 7(8), e07788.
- Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
- Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (n.d.). Molecules, 28(20), 7088.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). Molecules, 27(19), 6543.
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). Molecules, 24(10), 1968.
- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). Antimicrobial Agents and Chemotherapy, 1(6), 493-498.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of the Indian Chemical Society, 102(4), 101416.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules, 28(22), 7598.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(9), 3930-3945.
- Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). Molecules, 29(21), 5204.
- Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. (n.d.). Mol2Net, 4.
-
Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved February 7, 2026, from [Link]
-
Cytotoxicity tests of compounds by MTT assay. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 7, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 7, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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